Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO4S/c1-2-20-10(17)6-7-5-8(21(11,12,13,14)15)3-4-9(7)16(18)19/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSKYJYVIQNZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pentafluorosulfanylation of Aromatic Precursors
A key step is the regioselective chloropentafluorosulfanylation of ethynyl anilines or related aromatic substrates. For example, using catalytic triethylborane and oxygen in solvents like ethyl acetate or dichloromethane at low temperatures (−40 to −20 °C) facilitates smooth addition of the SF₅ group, yielding intermediates in high purity and quantitative yields without extensive purification needs. This method provides a single regio- and stereoisomer, confirmed by X-ray crystallography, ensuring precise structural control (Table 1).
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | Triethylborane | Catalytic amounts |
| Oxidant | Oxygen | Required for reaction |
| Solvent | Ethyl acetate or dichloromethane | Ethyl acetate preferred for purity |
| Temperature | −40 to −20 °C | Low temperature for regioselectivity |
| Reaction Time | Variable (up to 84 h for some steps) | Extended times for full conversion |
| Yield | Quantitative to high yields | Minimal purification required |
Table 1: Conditions for chloropentafluorosulfanylation step
Subsequent Cyclization and Deprotection Steps
Following pentafluorosulfanylation, a one-pot sequence involving dehydrochlorination, cyclization (5-endo-dig), and tosyl group deprotection under basic conditions converts intermediates into the desired SF₅-substituted aromatic building blocks. This reaction sequence is tolerant of various substituents (e.g., nitriles, halides, OCF₃ groups), demonstrating broad applicability.
Esterification to Form Ethyl Acetate Derivative
The ethyl acetate moiety is introduced typically via esterification reactions or by employing ethyl malonate derivatives in the synthesis. For example, potassium ethyl malonate can be prepared by reacting diethyl malonate with potassium hydroxide in dehydrated ethanol at 20–25 °C over 12 hours. This intermediate then reacts with substituted benzoyl chlorides (e.g., 2,3,4,5-tetrafluorobenzoyl chloride) in the presence of magnesium chloride and organic bases such as triethylamine or pyridine in solvents like ethyl acetate or dichloromethane at mild temperatures (0–25 °C) to afford the ethyl benzoylacetate derivatives in high purity and yields (78–95%) (Table 2).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Preparation of potassium ethyl malonate | Diethyl malonate + KOH in dehydrated ethanol, 20–25 °C, 12 h | Monoethyl malonate potassium salt, ~95% yield |
| Acylation | 2,3,4,5-Tetrafluorobenzoyl chloride + potassium ethyl malonate + MgCl₂ + triethylamine in ethyl acetate or CH₂Cl₂, 0–25 °C, 10–15 h | Ethyl benzoylacetate derivative, 78–95% yield, >98.5% purity |
Table 2: Esterification and acylation conditions for ethyl benzoylacetate derivatives
Nitration and Final Functionalization
The nitro group at the 2-position is introduced either prior to or after the SF₅ group installation, depending on the synthetic route. Nitration typically employs standard aromatic nitration conditions, carefully controlled to avoid side reactions with sensitive SF₅ groups. The final compound, Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate, is thus obtained with high regioselectivity and purity.
Reaction Mechanisms and Considerations
- The pentafluorosulfanyl group is introduced via radical or electrophilic substitution using SF₅Cl, which is compatible with solvents like ethyl acetate, facilitating clean reactions.
- The nitro group can undergo reduction to amine derivatives under catalytic hydrogenation, offering further functionalization pathways.
- The ester group is stable under the reaction conditions, allowing for selective transformations on the aromatic ring.
Summary of Preparation Route
| Step Number | Reaction Type | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Preparation of potassium ethyl malonate | Diethyl malonate + KOH in ethanol, 20–25 °C, 12 h | Potassium ethyl malonate |
| 2 | Acylation | Tetrafluorobenzoyl chloride + potassium ethyl malonate + MgCl₂ + triethylamine, 0–25 °C, 10–15 h | Ethyl tetrafluorobenzoylacetate derivative |
| 3 | Pentafluorosulfanylation | SF₅Cl + triethylborane catalyst + O₂, ethyl acetate, −40 to −20 °C | SF₅-substituted aromatic intermediate |
| 4 | Nitration | Controlled nitration conditions | 2-nitro-5-(pentafluorosulfanyl)phenyl acetate |
Research Findings and Applications
- The use of ethyl acetate as solvent in SF₅Cl reactions enhances product purity and yield, minimizing purification steps.
- The one-pot multi-step sequences for cyclization and deprotection improve efficiency and scalability.
- The presence of the SF₅ group imparts chemical stability and unique electronic properties, making this compound valuable in medicinal chemistry and materials science.
Chemical Reactions Analysis
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various boron reagents . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form an amine group, which can then interact with various enzymes and receptors. The pentafluorosulfanyl group can influence the compound’s lipophilicity and electron-withdrawing properties, affecting its overall reactivity and interactions .
Comparison with Similar Compounds
Positional Isomers: Substituent Effects
Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate (CAS: 1309569-33-2) is a positional isomer where the -SF₅ group occupies the 4-position instead of the 5-position . Despite sharing the same molecular formula and weight, the altered substituent positions significantly influence electronic and steric properties:
- Electronic Effects : The nitro group at the 2-position in both compounds creates a meta-directing effect. However, the proximity of -SF₅ at the 5-position (para to the ester in the target compound) versus the 4-position (ortho to the nitro group in the isomer) alters resonance stabilization and reactivity .
- Synthesis Challenges : The synthesis of -SF₅-substituted aromatics often requires specialized reagents like LiHMDS () or palladium catalysts (). Positional isomers may demand different starting materials or reaction conditions, as seen in failed attempts to synthesize N-pentafluorosulfanylamido derivatives ().
Simplified Analog: Ethyl Phenyl Acetate
Ethyl phenyl acetate (CAS: 101-97-3) is a structurally simpler analog lacking nitro and -SF₅ groups. Key differences include:
Sulfonyl-Containing Analogs
Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate () shares structural similarities, such as a sulfonyl group (-SO₂) instead of -SF₅. Key contrasts:
- Electronic and Biological Effects: The sulfonyl group is less electronegative than -SF₅ but still enhances stability and bioactivity.
- Synthesis : Both compounds employ LiHMDS in tetrahydrofuran (THF) for deprotonation (), highlighting shared synthetic pathways for electron-deficient aromatic systems.
Fluorinated and Nitro-Substituted Derivatives
Compounds like ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate () demonstrate the prevalence of nitro and fluorine substituents in medicinal chemistry. These groups improve metabolic stability and binding affinity, suggesting the target compound could similarly serve as a scaffold for drug discovery .
Comparative Data Table
Biological Activity
Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate is an organic compound with a unique structure that includes a nitro group and a pentafluorosulfanyl group attached to a phenyl ring. Its molecular formula is , and it has a molar mass of approximately 335.25 g/mol. This compound has garnered interest due to its potential applications in pharmaceuticals and materials science, although comprehensive data on its biological activity remains limited.
Chemical Structure and Properties
The presence of both the nitro and pentafluorosulfanyl groups in this compound suggests it may exhibit unique chemical properties. The nitro group can undergo reduction to form an amine, potentially leading to derivatives with different biological activities. The pentafluorosulfanyl group is known for enhancing lipophilicity, which may influence the compound's interaction with biological systems .
Biological Activity Overview
Currently, there is a scarcity of direct studies focusing specifically on the biological activity of this compound. However, insights can be drawn from related compounds and the general behavior of nitro and fluorinated compounds in biological contexts.
Potential Biological Mechanisms
- Nitro Group Reduction : Nitro groups are often reduced to amines in biological systems, which can alter the compound's reactivity and toxicity profile. This transformation may lead to the formation of reactive intermediates that can interact with cellular components, potentially resulting in cytotoxic effects.
- Pentafluorosulfanyl Group : The SF5 moiety has been associated with unique biological activities due to its lipophilic nature, which may enhance membrane permeability and influence pharmacokinetics . Compounds containing this group have shown promise in medicinal chemistry, particularly in developing new therapeutic agents.
Comparative Analysis with Related Compounds
To understand the potential biological activity of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl (2-nitro-4-(pentafluorosulfanyl)phenyl) acetate | Similar nitro and pentafluorosulfanyl groups | Different positional isomer affecting reactivity |
| Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl) acetate | Contains an amino group instead of a nitro group | Potentially different biological activities due to amino functionality |
| 2-nitro-5-(pentafluorosulfanyl)aniline | Lacks the acetate group | Focused more on amine reactivity rather than esterification |
This table illustrates how variations in functional groups and their positions can significantly alter the biological activity of related compounds.
Q & A
Basic Research Questions
Q. What are the key functional groups in Ethyl (2-nitro-5-(pentafluorosulfanyl)phenyl) acetate, and how do they influence reactivity?
- Answer : The compound contains three critical functional groups:
- Ester group (ethyl acetate) : Governs hydrolysis behavior under acidic/basic conditions, with reaction rates influenced by pH and temperature .
- Nitro group (2-nitro) : Acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to meta/para positions and enhancing oxidative stability .
- Pentafluorosulfanyl (-SF₅) : Imparts high electronegativity and lipophilicity, affecting solubility in organic solvents and potential bioactivity .
- Methodological Insight : Use computational tools (e.g., DFT calculations) to map electron density and predict regioselectivity in reactions.
Q. What synthetic routes are recommended for preparing this compound?
- Answer : A typical approach involves:
- Step 1 : Nitration of 5-(pentafluorosulfanyl)phenyl acetate using mixed HNO₃/H₂SO₄ at 0–5°C to achieve regioselective nitro substitution .
- Step 2 : Esterification with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester .
Q. Which solvents are optimal for purification and handling of this compound?
- Answer : The compound exhibits moderate solubility in ethyl acetate (4 g/L at 20°C) and chloroform but is sparingly soluble in water . For recrystallization, use ethyl acetate/hexane mixtures (1:3 ratio) to maximize yield and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields during synthesis?
- Answer : Yield discrepancies often arise from:
- Catalyst variability : Test alternatives like DBU or Hünig’s base for esterification efficiency .
- Temperature control : Use sealed-tube reactors at 75°C ± 2°C to minimize side reactions .
Q. What analytical strategies confirm the structural integrity of this compound under acidic conditions?
- Answer :
- Hydrolysis kinetics : Monitor ester cleavage in 1M HCl at 25°C via HPLC, tracking acetic acid and ethanol byproducts .
- Stability assay : Use ¹H/¹⁹F NMR to detect decomposition products (e.g., nitro group reduction or SF₅ hydrolysis) .
Q. How does the pentafluorosulfanyl group affect electronic properties and bioactivity?
- Answer :
- Electron density : The -SF₅ group reduces π-electron density in the aromatic ring, confirmed by Hammett σₚ values (σₚ ≈ 0.68) .
- Bioactivity : Fluorine atoms enhance metabolic stability and membrane permeability; test in vitro assays (e.g., CYP450 inhibition) to evaluate pharmacokinetics .
Q. What advanced techniques validate the compound’s purity and structural conformation?
- Answer :
- Spectroscopy : Use FT-IR to confirm ester C=O (1740 cm⁻¹) and nitro N-O (1520 cm⁻¹) stretches .
- Mass spectrometry : High-resolution ESI-MS to distinguish isotopic patterns of -SF₅ (m/z 127 for SF₅⁻) .
- X-ray crystallography : Resolve crystal packing effects of the nitro and -SF₅ groups on molecular geometry .
Data Contradiction Analysis
Q. How to address conflicting solubility data in literature?
- Root cause : Variability in reported solubility (e.g., ethyl acetate vs. water) may stem from impurities or measurement conditions (e.g., temperature, pH) .
- Resolution : Standardize solubility tests using USP methods and report conditions (e.g., 20°C, 0.1M PBS) .
Experimental Design Considerations
Designing a stability study for long-term storage:
- Protocol :
- Store samples at -20°C in amber vials under argon; assess degradation monthly via GC-MS .
- Compare stability in polar (acetonitrile) vs. non-polar (hexane) solvents .
Optimizing regioselective functionalization of the aromatic ring:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
